Technical Whitepaper: (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS No. 849052-17-1)
Technical Whitepaper: (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS No. 849052-17-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, with the confirmed Chemical Abstracts Service (CAS) number 849052-17-1, is a specialized organic building block.[1] This technical guide provides an overview of its chemical properties, a representative synthesis protocol, and its potential applications in drug discovery, particularly as a reactant in palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific experimental data for this compound in published literature, this paper presents generalized, yet detailed, experimental methodologies and conceptual signaling pathways relevant to this class of molecules.
Compound Identification and Properties
This section summarizes the key identifiers and physicochemical properties of the title compound, primarily sourced from chemical supplier data.
| Property | Value | Reference |
| CAS Number | 849052-17-1 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₃BBrClO₃ | [1][5] |
| Molecular Weight | 355.42 g/mol | [4][5] |
| Appearance | White to off-white powder or solid | [1] |
| Purity | Typically ≥95% | [2][5] |
| Storage | Store in a cool, dry place, typically at 2-8°C |
Synthesis of Substituted Phenylboronic Acids: A Representative Protocol
Reaction Scheme:
Experimental Protocol:
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Grignard Reagent Formation:
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of the corresponding aryl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
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Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.
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Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
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Borylation:
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Cool the Grignard reagent solution to -78°C in a dry ice/acetone bath.
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Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise to the cooled Grignard solution, maintaining the temperature below -60°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis and Work-up:
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Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
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Stir the mixture vigorously for 1-2 hours.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude boronic acid.
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Purification:
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of hexane and ethyl acetate) to afford the pure phenylboronic acid.
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Application in Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[8][9][10][11] This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.[10][11][12]
Generalized Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
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Reaction Setup:
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To a reaction vessel, add the aryl halide (1.0 equivalent), (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
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Reaction Execution:
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Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir vigorously.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification:
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Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
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Potential Biological Significance and Signaling Pathways
While the specific biological activity of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid has not been reported, phenylboronic acid derivatives are known to exhibit a range of biological activities, often through the inhibition of enzymes.[13][14][15] For instance, some phenylboronic acids act as inhibitors of serine proteases or beta-lactamases by forming a covalent, yet reversible, bond with the active site serine residue.[15]
Conceptual Signaling Pathway: Enzyme Inhibition by a Phenylboronic Acid Derivative
Caption: A diagram illustrating the competitive inhibition of an enzyme by a phenylboronic acid derivative.
This conceptual pathway illustrates how a phenylboronic acid, such as the title compound, could potentially act as an enzyme inhibitor. The boronic acid moiety can form a tetrahedral adduct with a key nucleophilic residue (like serine) in the enzyme's active site, thereby blocking the binding of the natural substrate and inhibiting the catalytic activity. This mechanism is a key principle in the design of boronic acid-based drugs.[14]
Conclusion
(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS No. 849052-17-1) is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its utility primarily lies in its application in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures. While specific biological data for this compound is not publicly available, the broader class of phenylboronic acids is known for a variety of biological activities, often involving enzyme inhibition. The representative protocols and conceptual frameworks provided in this whitepaper are intended to guide researchers in the synthesis and application of this and related compounds.
References
- 1. amadis.lookchem.com [amadis.lookchem.com]
- 2. 849052-17-1 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid AKSci X2307 [aksci.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. parchem.com [parchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 7. Page loading... [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. preprints.org [preprints.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
